Cas no 2648911-21-9 ((2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid)

(2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid
- 2648911-21-9
- EN300-1505277
- (2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid
-
- インチ: 1S/C26H32N2O5/c1-3-8-23(25(30)31)28-24(29)14-13-17(2)15-27-26(32)33-16-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,17,22-23H,3,8,13-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/t17?,23-/m1/s1
- InChIKey: ATTJMMKQJLTOKN-IRCUZVAFSA-N
- ほほえんだ: O(C(NCC(C)CCC(N[C@@H](C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 12
- 複雑さ: 647
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
(2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1505277-100mg |
(2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2648911-21-9 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1505277-2500mg |
(2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2648911-21-9 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1505277-250mg |
(2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2648911-21-9 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1505277-1000mg |
(2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2648911-21-9 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1505277-1.0g |
(2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2648911-21-9 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1505277-2.5g |
(2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2648911-21-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1505277-10000mg |
(2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2648911-21-9 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1505277-500mg |
(2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2648911-21-9 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1505277-0.05g |
(2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2648911-21-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1505277-0.1g |
(2R)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pentanoic acid |
2648911-21-9 | 0.1g |
$2963.0 | 2023-06-05 |
(2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
(2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acidに関する追加情報
Introduction to (2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic Acid (CAS No. 2648911-21-9)
(2R-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid) is a specialized compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2648911-21-9, has garnered attention due to its unique structural properties and potential therapeutic benefits. The intricate molecular architecture of this compound, featuring a fluorenyl moiety and an amino acid derivative, positions it as a promising candidate for various biochemical and medicinal applications.
The structural composition of (2R-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid) is characterized by a chiral center at the 2R position, which is crucial for its biological activity. The presence of a fluorenylmethoxycarbonyl group enhances the compound's stability and solubility, making it more suitable for formulation in pharmaceutical applications. Additionally, the amide and carboxylic acid functionalities contribute to its reactivity, enabling diverse chemical modifications and derivatizations.
In recent years, there has been growing interest in the development of novel compounds with enhanced pharmacological properties. (2R-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid) has been studied for its potential role in modulating various biological pathways. Its fluorenyl group, known for its photophysical properties, makes it a valuable component in drug design, particularly in the development of photoactivatable probes and bioimaging agents. Furthermore, the amine functionality allows for further derivatization into peptidomimetics, which are increasingly recognized for their therapeutic potential.
The compound's unique structural features have also been explored in the context of enzyme inhibition and receptor binding studies. Researchers have utilized (2R-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid) as a scaffold to develop inhibitors targeting key enzymes involved in metabolic disorders and inflammatory diseases. Preliminary studies have demonstrated promising results in vitro, suggesting its potential as a lead compound for further drug development. The chiral nature of the molecule ensures high enantiomeric purity, which is critical for minimizing side effects and maximizing therapeutic efficacy.
The synthesis of (2R-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid) involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric catalysis and protecting group strategies, are employed to achieve the desired stereochemical configuration. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for rigorous characterization of the compound, ensuring its compliance with pharmaceutical standards.
The pharmacokinetic properties of (2R-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid) are also under investigation to optimize its bioavailability and therapeutic window. Studies have shown that modifications to the fluorenylmethoxycarbonyl group can significantly influence metabolic stability and distribution within the body. These findings are crucial for designing prodrugs or formulations that enhance drug delivery systems.
In conclusion, ((2R)-2-5-({(9H-fluoren-9--yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid) represents a significant advancement in pharmaceutical chemistry with broad applications in drug discovery and development. Its unique structural features, combined with promising preclinical results, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in addressing unmet medical needs.
2648911-21-9 ((2R)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopentanoic acid) 関連製品
- 2172207-42-8(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)
- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 620547-53-7(methyl 2-{(2Z)-2-(2-methylphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)
- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)
- 887214-55-3(2-4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl-N-(2,5-dimethylphenyl)acetamide)
- 113421-97-9(4-Chloro-3-(trifluoromethoxy)nitrobenzene)
- 879484-77-2(4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate)
- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)
- 1344296-01-0(1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride)
- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)